![molecular formula C10H13N5O3 B12394600 6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine is a nucleoside analog that plays a significant role in various biological processes. It is a derivative of purine, a fundamental component of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine typically involves the glycosylation of a purine base with a deoxyribose sugar. One common method is the Vorbrüggen glycosylation, where the purine base is reacted with a protected deoxyribose derivative in the presence of a Lewis acid catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required standards for pharmaceutical and research applications .
化学反応の分析
Types of Reactions
6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The amino group can be substituted with other functional groups to create analogs with diverse properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include various purine derivatives with modified functional groups, which can exhibit different biological activities and potential therapeutic applications .
科学的研究の応用
6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with nucleic acid metabolism.
作用機序
The mechanism of action of 6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption can lead to the inhibition of cell proliferation, making it a potential candidate for antiviral and anticancer therapies. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and ribonucleotide reductase, thereby affecting the replication and repair of genetic material .
類似化合物との比較
Similar Compounds
2-Chloro-6-amino-9-[3,5-di-O-(4-chlorobenzoyl)-2-deoxy-β-D-ribofuranosyl]-purine: This compound has similar structural features but includes chlorine atoms, which can alter its biological activity.
Cordycepin (3’-deoxyadenosine): A natural adenosine analog with potent antiviral and anticancer properties.
Uniqueness
6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine is unique due to its specific amino group and deoxyribose sugar, which confer distinct biological properties. Its ability to be incorporated into nucleic acids and disrupt their function makes it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C10H13N5O3 |
|---|---|
分子量 |
251.24 g/mol |
IUPAC名 |
(2R,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)14-4-15(8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5?,6-,7-/m1/s1 |
InChIキー |
VGSMHXAPKCTFOZ-JXBXZBNISA-N |
異性体SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=NC=NC(=C32)N |
正規SMILES |
C1C(C(OC1N2C=NC3=NC=NC(=C32)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


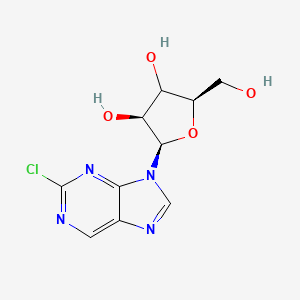
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394523.png)
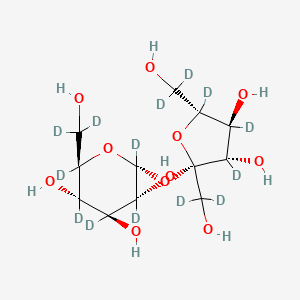
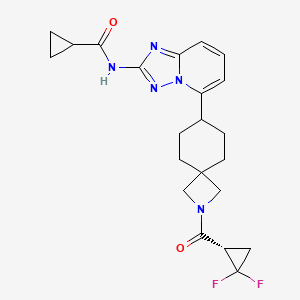
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)


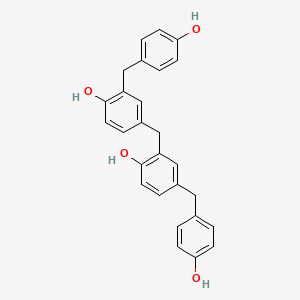
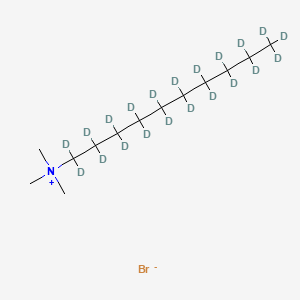
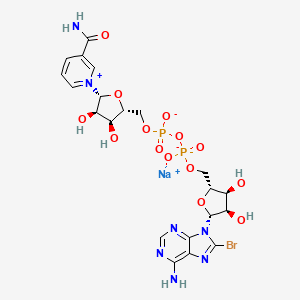

![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
